molecular formula C13H26O2Si B2729549 2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol CAS No. 350678-19-2

2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol

Cat. No.: B2729549
CAS No.: 350678-19-2
M. Wt: 242.434
InChI Key: STMCNRSKDBIRJG-UHFFFAOYSA-N
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Description

2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol is a cyclohexenol derivative featuring a tert-butyl(dimethyl)silyl (TBDMS)-protected oxymethyl group at position 2. The TBDMS group serves as a steric and electronic modulator, enhancing stability against hydrolysis and oxidation while retaining accessibility for deprotection under mild acidic conditions. This compound is primarily utilized in organic synthesis as a protected alcohol intermediate, particularly in the construction of complex molecules such as natural products or pharmaceuticals. Its cyclohexene backbone enables participation in cycloaddition or elimination reactions, depending on reaction conditions.

Properties

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-10-11-8-6-7-9-12(11)14/h8,12,14H,6-7,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMCNRSKDBIRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol typically involves the protection of cyclohexenol with tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

  • Dissolve cyclohexenol in dichloromethane.
  • Add imidazole or triethylamine to the solution.
  • Slowly add tert-butyl(dimethyl)silyl chloride to the mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product by column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes and automated systems to ensure consistency and efficiency. The use of large-scale reactors and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to the parent alcohol.

    Substitution: The TBS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are often used to remove the TBS group.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields the parent alcohol.

    Substitution: Results in the formation of new functionalized derivatives.

Scientific Research Applications

2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol is widely used in scientific research due to its versatility. Some key applications include:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol primarily involves its role as a protecting group. The TBS group stabilizes the hydroxyl functionality by forming a sterically hindered and electronically neutral silyl ether. This protection prevents the hydroxyl group from participating in side reactions, allowing selective transformations at other sites of the molecule. The TBS group can be removed under mild conditions using fluoride ions, regenerating the free hydroxyl group.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following compounds are selected for comparison based on shared silyl-protected cyclohexenol motifs:

Compound Name Silyl Group Substituent Structure Molecular Weight (g/mol) Stability Profile Key Applications
2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol (Target Compound) tert-Butyldimethylsilyl -O-CH2- attached to cyclohexene ~242.08 (calculated) High stability under basic conditions Intermediate in stereoselective synthesis
2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate Triethylsilyl (TES) Triflate (-OTf) at position 1 342.45 (reported) Moderate stability; reactive leaving group Cyclohexyne precursor via elimination
(E)-4-[2-[(tert-Butyldiphenylsilyl)oxymethyl]cyclohexyl]but-2-en-1-ol tert-Butyldiphenylsilyl -O-CH2- on cyclohexyl chain ~470.7 (calculated) Exceptional steric protection Chiral alcohol in multistep synthesis
2-[(Trimethylsilyl)methyl]-2-cyclohexen-1-ol Trimethylsilyl (TMS) -CH2- attached to cyclohexene 184.35 (reported) Low stability; prone to hydrolysis Model substrate for silyl group studies

Stability and Selectivity

  • Hydrolytic Stability :

    • TBDMS (Target): Stable in neutral/weakly acidic aqueous conditions (pH 4–7).
    • TES (): Susceptible to hydrolysis in protic solvents (e.g., MeOH/H2O).
    • TBDPS (): Resists hydrolysis even under strongly acidic conditions (e.g., 1M HCl).
    • TMS (): Rapid hydrolysis in moist air or aqueous workups .
  • Thermal Stability :

    • TBDMS and TBDPS derivatives tolerate temperatures up to 80°C, whereas TES and TMS analogs degrade above 50°C.

Biological Activity

2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol, with the molecular formula C13H26O2Si, is an organic compound that serves as a derivative of cyclohexenol. Its structure features a hydroxyl group protected by a tert-butyl(dimethyl)silyl (TBS) group, which enhances its stability and makes it valuable in organic synthesis, particularly as a protecting group for alcohols .

  • Molecular Weight : 242.43 g/mol
  • CAS Number : 350678-19-2
  • Chemical Structure : The compound's structure allows for selective reactions due to the sterically hindered TBS group, which can be removed under mild conditions .

The biological activity of this compound primarily revolves around its role in organic synthesis and medicinal chemistry. The TBS group stabilizes the hydroxyl functionality, preventing it from participating in unwanted side reactions. This property allows for selective transformations at other sites within the molecule, making it a crucial intermediate in the synthesis of biologically active compounds.

Applications in Research

This compound is utilized extensively in various fields:

  • Organic Chemistry : As a protecting group during synthetic procedures.
  • Pharmaceutical Development : In the synthesis of drug intermediates and biologically active molecules.
  • Natural Product Synthesis : Facilitating the creation of complex natural products with specific biological activities.

Study on Synthesis and Biological Activity

One notable study focused on the synthesis of various derivatives of cyclohexenol, including this compound. The research highlighted its effectiveness in yielding compounds with significant biological activity, particularly against certain cancer cell lines. The study demonstrated that modifications to the TBS group could enhance or diminish biological efficacy, indicating a direct correlation between structural variations and biological outcomes .

Comparative Analysis

A comparative analysis of similar compounds revealed that while many silyl-protected alcohols serve as effective intermediates, this compound stands out due to its unique cyclohexenol core. This core structure provides additional reactivity options compared to linear or simpler cyclic analogs, making it particularly advantageous in complex organic syntheses where selective protection is crucial .

Summary Table of Biological Activities

Compound NameBiological ActivityKey Findings
This compoundIntermediate in drug synthesisEffective against certain cancer cell lines
Tert-butyldimethylsilyloxyacetaldehydePotentially neurotoxicExhibits neurotoxic effects in specific assays
2-[Tert-butyl(dimethyl)silyl]oxyethanolEndocrine disruptorIdentified as having endocrine-disrupting properties

Q & A

Q. What are the optimal synthetic routes for preparing 2-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol?

The compound can be synthesized via silylation of a cyclohexenol precursor. A recommended approach involves reacting cyclohex-2-en-1-ol derivatives with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions . Key steps include:

  • Protection of the hydroxyl group : The TBDMS group is introduced to stabilize the alcohol during subsequent reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used to isolate the product.
  • Validation : NMR (¹H and ¹³C) and IR spectroscopy confirm the silyl ether formation, with characteristic peaks for Si-CH₃ (~0.1 ppm in ¹H NMR) and C-O-Si stretching (~1250 cm⁻¹ in IR) .

Q. How can the compound’s stability under different storage conditions be assessed?

Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Hydrolytic sensitivity : Exposure to aqueous buffers (pH 3–10) at room temperature, monitored via HPLC or TLC. The TBDMS group is stable in neutral/weakly acidic conditions but hydrolyzes under strong acids/bases or fluoride ions (e.g., TBAF) .
  • Light sensitivity : UV-Vis spectroscopy to detect photodegradation products. Store in amber vials at –20°C under inert gas for long-term stability .

Advanced Research Questions

Q. What strategies mitigate steric hindrance from the TBDMS group during derivatization?

The bulky TBDMS group can impede coupling reactions. Strategies include:

  • Spacer incorporation : Use oxymethyl or similar spacers (e.g., TOM group in RNA synthesis) to distance the silyl group from reactive sites, improving coupling efficiency .
  • Deprotection-reprotection cycles : Temporarily remove TBDMS with TBAF, perform the reaction, and reintroduce a smaller protecting group if needed .
  • Alternative solvents : Polar aprotic solvents like DMF or DMSO may enhance solubility and reduce steric effects in nucleophilic substitutions .

Q. How can diastereoselectivity be controlled in reactions involving the cyclohexenol core?

Diastereoselectivity is influenced by:

  • Chiral auxiliaries : Use enantiopure catalysts (e.g., Jacobsen’s Mn-salen complexes) for epoxidation or hydroxylation .
  • Conformational locking : Substituents on the cyclohexene ring can enforce specific transition states. For example, transannular hydrogen bonding in intermediates may bias product formation .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict favorable transition states to guide experimental design .

Q. What analytical techniques resolve contradictions in reaction mechanisms proposed for this compound?

  • Isotopic labeling : ¹⁸O-labeled reagents track oxygen migration during oxidation or rearrangement .
  • Kinetic studies : Variable-temperature NMR or stopped-flow spectroscopy differentiate between concerted and stepwise mechanisms .
  • X-ray crystallography : Solid-state structures of intermediates (e.g., epoxides) validate stereochemical assignments .

Methodological Challenges and Solutions

Q. How can trace impurities from incomplete silylation be identified and removed?

  • Analytical methods : LC-MS or GC-MS (e.g., NIST database matching) detects residual starting materials or byproducts like tert-butyldimethylsilanol .
  • Workflow optimization : Use excess silylating agent (1.2–1.5 equiv) and monitor reaction progress via in situ FTIR for real-time adjustment .

Q. What safety protocols are critical for handling this compound?

  • Hazard mitigation : Wear nitrile gloves and safety goggles; avoid inhalation (use fume hoods). The compound may cause skin/eye irritation (GHS Category 2) .
  • Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Data Contradictions and Resolutions

  • Contradiction : notes TBDMS’s steric hindrance, while suggests efficient coupling in THF.
    • Resolution : Coupling efficiency depends on solvent polarity and reaction temperature. THF’s moderate polarity balances solubility and steric effects .

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